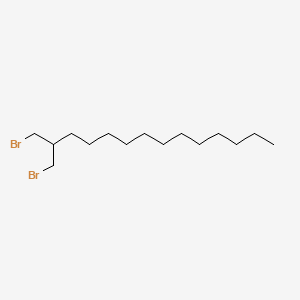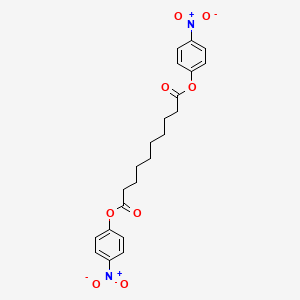
Decanedioic acid, bis(4-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanedioic acid, bis(4-nitrophenyl) ester: is an organic compound with the molecular formula C22H24N2O8 and a molecular weight of 444.43456 g/mol . This compound is known for its unique structure, which consists of a decanedioic acid backbone esterified with two 4-nitrophenyl groups. It is used in various chemical and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decanedioic acid, bis(4-nitrophenyl) ester can be synthesized through the esterification of decanedioic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Decanedioic acid, bis(4-nitrophenyl) ester can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amines.
Substitution: Corresponding substituted esters or acids.
Applications De Recherche Scientifique
Chemistry: Decanedioic acid, bis(4-nitrophenyl) ester is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound is used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating the mechanisms of esterases and lipases .
Industry: In the industrial sector, this compound is used as a plasticizer and stabilizer in the production of polymers and resins. Its ability to enhance the flexibility and durability of materials makes it a valuable additive in various manufacturing processes .
Mécanisme D'action
The mechanism of action of decanedioic acid, bis(4-nitrophenyl) ester involves its interaction with enzymes and other biological molecules. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of decanedioic acid and 4-nitrophenol. The nitro groups can also undergo reduction or oxidation, affecting the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Decanedioic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has 2-ethylhexyl groups instead of 4-nitrophenyl groups.
Sebacic acid, bis(2-ethylhexyl) ester: Another similar compound with sebacic acid as the backbone and 2-ethylhexyl groups.
Uniqueness: Decanedioic acid, bis(4-nitrophenyl) ester is unique due to the presence of nitro groups, which impart distinct chemical reactivity and properties. The nitro groups make it more reactive in oxidation and reduction reactions compared to similar compounds with alkyl groups .
Propriétés
Numéro CAS |
13098-46-9 |
|---|---|
Formule moléculaire |
C22H24N2O8 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
bis(4-nitrophenyl) decanedioate |
InChI |
InChI=1S/C22H24N2O8/c25-21(31-19-13-9-17(10-14-19)23(27)28)7-5-3-1-2-4-6-8-22(26)32-20-15-11-18(12-16-20)24(29)30/h9-16H,1-8H2 |
Clé InChI |
AUIWXGZFQGLDHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


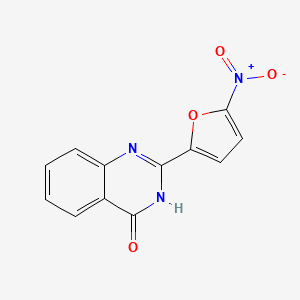
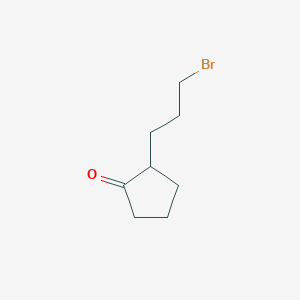
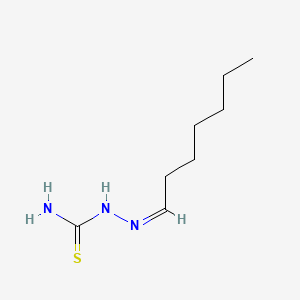
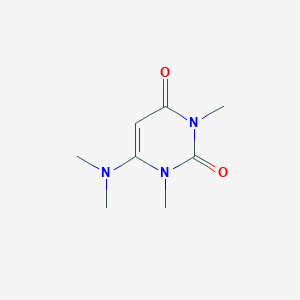
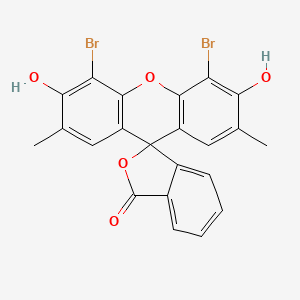
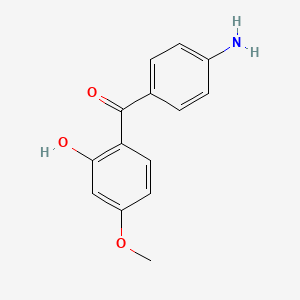
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
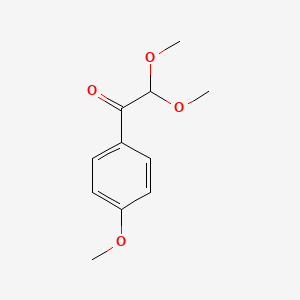
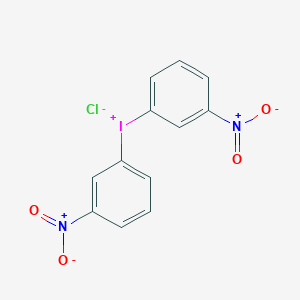
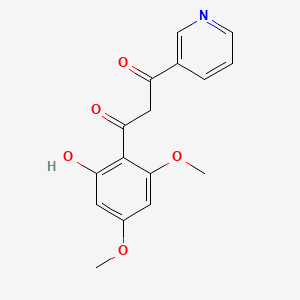
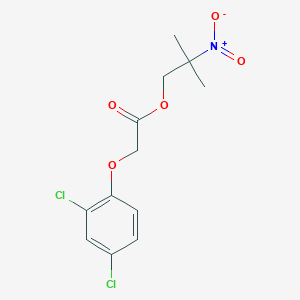

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
